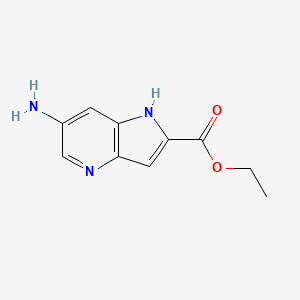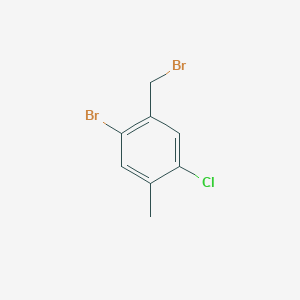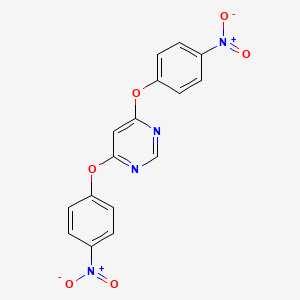
Pyrimidine, 4,6-bis(4-nitrophenoxy)-
概要
説明
Pyrimidine, 4,6-bis(4-nitrophenoxy)- is a heterocyclic compound with the molecular formula C16H10N4O6 and a molecular weight of 354.27 g/mol This compound is characterized by the presence of two nitrophenoxy groups attached to the 4 and 6 positions of a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4,6-bis(4-nitrophenoxy)- typically involves the reaction of pyrimidine derivatives with nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
化学反応の分析
Types of Reactions
Pyrimidine, 4,6-bis(4-nitrophenoxy)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrophenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: The major products would be the corresponding amines.
Nucleophilic Substitution: The products would depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of Pyrimidine, 4,6-bis(4-nitrophenoxy)- is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenoxy groups. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
4,6-Diarylpyrimidines: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.
Nitrophenoxy Derivatives: Compounds with nitrophenoxy groups attached to different heterocyclic cores.
Uniqueness
Pyrimidine, 4,6-bis(4-nitrophenoxy)- is unique due to the specific positioning of the nitrophenoxy groups on the pyrimidine ring, which imparts distinct physicochemical properties and potential biological activities .
特性
IUPAC Name |
4,6-bis(4-nitrophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-19(22)11-1-5-13(6-2-11)25-15-9-16(18-10-17-15)26-14-7-3-12(4-8-14)20(23)24/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKMKRGHNQFQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


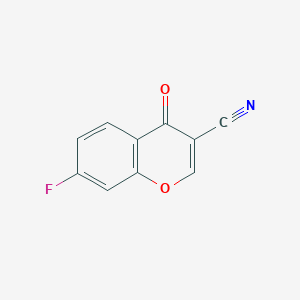
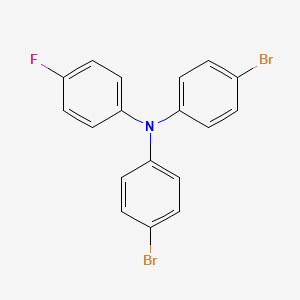
![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)
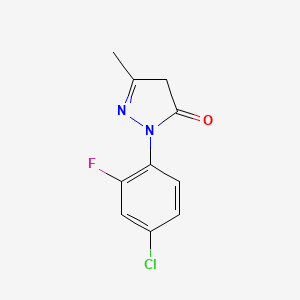


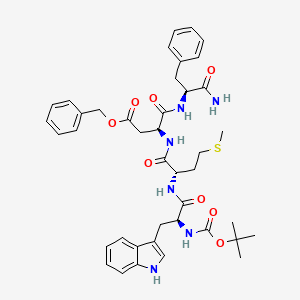
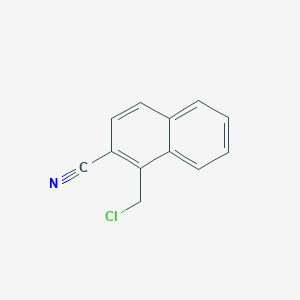
![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)
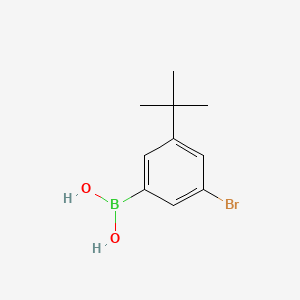
![6-Bromoimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1383565.png)
